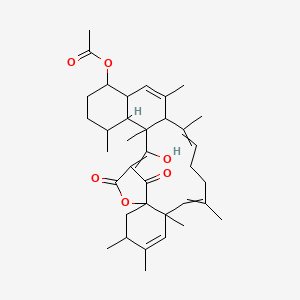

Tetromycin A

描述

属性

IUPAC Name |

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFCZZPPWNMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of Broad-Spectrum Antibiotics: A Technical Guide to the Discovery and Isolation of Chlortetracycline

Foreword: The discovery of chlortetracycline, the first member of the tetracycline class of antibiotics, marked a pivotal moment in the history of medicine. Unveiled in 1948, it offered a broader spectrum of activity than penicillin and streptomycin, combating a wider range of bacterial infections. This document provides a detailed technical overview of the seminal work that led to the isolation of this groundbreaking therapeutic agent, intended for researchers, scientists, and professionals in the field of drug development.

The Discovery: From Missouri Soil to a "Wonder Drug"

The journey of chlortetracycline began in 1945 within the Lederle Laboratories division of American Cyanamid, under a program led by Yellapragada Subbarow.[1][2] The crucial breakthrough was made by botanist Benjamin Minge Duggar, who, at the age of 73 after retiring from the University of Wisconsin, was heading a soil screening project to find new antimicrobial agents.[3][4]

Duggar's systematic screening of thousands of soil samples led him to a particular mold isolated from a soil sample collected from Sanborn Field at the University of Missouri.[2] This actinomycete, distinguished by its golden-yellow hue, was named Streptomyces aureofaciens. The antibiotic substance it produced, also golden in color, was christened "Aureomycin," derived from the Latin aureus (gold) and the Greek mykes (fungus). The generic name chlortetracycline was adopted later.

Announced to the public on July 21, 1948, at a conference at the New York Academy of Sciences, Aureomycin was hailed for its remarkable effectiveness against a wide array of Gram-positive and Gram-negative bacteria, as well as rickettsial and chlamydial organisms. A key advantage was its oral administration route, a significant improvement over the injection-only antibiotics of the time.

Physicochemical Properties of Chlortetracycline

The isolated compound was characterized as a crystalline, amphoteric substance. Its properties are crucial for understanding the methodologies of its extraction and purification.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | |

| Molecular Weight | 478.88 g/mol | |

| Appearance | Golden-yellow crystals | |

| Melting Point | 168-169 °C | |

| Specific Rotation ([α]D²³) | -275.0° (in methanol) | |

| Solubility (Water) | 0.5-0.6 mg/mL | |

| Solubility (Other) | Very soluble in aqueous solutions above pH 8.5. Slightly soluble in methanol, ethanol, butanol, acetone. Practically insoluble in ether and petroleum ether. | |

| UV Absorption Maxima (in 0.1N HCl) | 230, 262.5, 367.5 nm | |

| UV Absorption Maxima (in 0.1N NaOH) | 255, 285, 345 nm |

Table 1: Physical and Chemical Properties of Chlortetracycline.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₃ClN₂O₈·HCl | |

| Molecular Weight | 515.34 g/mol | |

| Appearance | Yellow, rhomboid crystals | |

| Decomposition | Above 210 °C | |

| Specific Rotation ([α]D²³) | -240° | |

| Solubility (Water at 28°C) | 8.6 mg/mL | |

| Solubility (Methanol at 28°C) | 17.4 mg/mL | |

| pH of Saturated Aqueous Solution | 2.8-2.9 |

Table 2: Properties of Chlortetracycline Hydrochloride.

Experimental Protocols

The following sections detail the methodologies for the isolation of the producing organism and the subsequent production and purification of chlortetracycline, based on original patents and related literature.

Screening and Isolation of Streptomyces aureofaciens

The initial discovery relied on classic soil microbiology screening techniques designed to isolate antibiotic-producing actinomycetes.

Objective: To isolate microorganisms from soil capable of producing substances that inhibit the growth of pathogenic bacteria.

Methodology:

-

Sample Collection: Soil samples are collected from diverse, undisturbed environments. The original sample for chlortetracycline was sourced from a non-fertilized, mixed forage plot.

-

Serial Dilution: A 1.0 g aliquot of a soil sample is suspended in 10 mL of sterile Ringer's solution or distilled water. The suspension is vortexed to ensure homogeneity. A serial dilution series (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶) is prepared.

-

Plating: 0.1 mL of the higher dilutions (10⁻⁴ to 10⁻⁶) are spread-plated onto agar plates formulated to support the growth of Streptomyces while potentially inhibiting faster-growing bacteria and fungi. A suitable medium is Starch Casein Nitrate Agar or a simple Soil Extract Agar. Cycloheximide can be added to inhibit fungal growth.

-

Incubation: Plates are incubated at 25-30°C for 7 to 14 days, allowing for the characteristic chalky, pigmented colonies of actinomycetes to develop.

-

Primary Screening (Patch/Overlay Method):

-

Distinct actinomycete colonies are picked and patched onto a master plate of a suitable growth medium (e.g., Tryptic Soy Agar).

-

After sufficient incubation (48-72 hours) to allow for growth and diffusion of secondary metabolites, the plate is overlaid with soft agar (0.7% agar) seeded with a test pathogen (e.g., Staphylococcus aureus or Escherichia coli).

-

Plates are re-incubated for 24 hours. Colonies producing an antibiotic will show a clear zone of inhibition where the growth of the test pathogen is prevented.

-

-

Isolation and Purification: Colonies showing significant zones of inhibition are selected. The producing organism is isolated into a pure culture by repeated streaking onto fresh agar plates. The resulting pure isolate, in this case S. aureofaciens, is then maintained on agar slants for preservation and inoculum preparation.

Production via Submerged Aerobic Fermentation

Large-scale production of chlortetracycline is achieved through submerged fermentation, providing a controlled environment for the growth of S. aureofaciens and synthesis of the antibiotic.

Objective: To cultivate S. aureofaciens in a liquid nutrient medium under optimal conditions to maximize the yield of chlortetracycline.

Methodology:

-

Inoculum Development: A vegetative inoculum is prepared by transferring spores from an agar slant of S. aureofaciens into a flask containing a sterile nutrient medium. This seed culture is incubated on a shaker at 28°C for 48-72 hours to achieve vigorous growth.

-

Fermentation Medium: A production-scale fermentor is charged with a sterile aqueous nutrient medium. The composition of the medium is critical for high yields. While many variations exist, a typical medium includes sources of carbon, nitrogen, and essential minerals.

| Component | Concentration Range (g/L) | Purpose | Reference |

| Corn Starch | 30 - 100 | Carbon Source | |

| Corn Steep Liquor | Variable | Organic Nitrogen Source | |

| Glyceride Oil (e.g., Lard Oil) | 5 - 60 | Carbon/Energy Source, Antifoaming | |

| Casein | 1 - 10 | Nitrogen Source | |

| Calcium Carbonate (CaCO₃) | Variable | pH Buffering | |

| Ammonium, Cobalt, Ferrous, Magnesium, Manganous, Potassium, Zinc, Chloride, Phosphate, Sulfate Salts | Trace Amounts | Inorganic Ion Supplement |

Table 3: Representative Fermentation Medium Components.

-

Fermentation Conditions:

-

The production fermentor is inoculated with the seed culture (typically 5-10% v/v).

-

The fermentation is carried out under submerged aerobic conditions, with continuous agitation and sparging of sterile air (e.g., 1 volume of air per volume of broth per minute).

-

The temperature is maintained at approximately 26-28°C.

-

The pH is maintained within a suitable range, often stabilized by the inclusion of calcium carbonate.

-

The fermentation is run for several days (e.g., 120 hours), with the concentration of chlortetracycline monitored periodically.

-

Extraction and Purification of Chlortetracycline

Following fermentation, the antibiotic must be recovered from the complex broth and purified to a crystalline form. The amphoteric nature of chlortetracycline allows for its precipitation and extraction under specific pH conditions.

Objective: To isolate and purify chlortetracycline from the fermentation broth, removing mycelia, proteins, and other impurities.

Methodology (A Composite Protocol based on Patent Literature):

-

Acidification and Filtration:

-

The final fermentation broth is cooled to approximately 15-20°C.

-

The broth is acidified to a pH of 1.0 - 2.0 with an acid such as sulfuric, hydrochloric, or oxalic acid. This step helps to solubilize the chlortetracycline and precipitate proteins and other impurities.

-

A filter aid (e.g., diatomaceous earth) is added, and the broth is filtered to remove the S. aureofaciens mycelium and other solid waste, yielding an acidified filtrate.

-

-

Solvent Extraction (Optional Initial Step):

-

The acidified aqueous filtrate can be extracted with a water-immiscible organic solvent, such as n-butanol. The chlortetracycline partitions into the organic phase. This method is also useful for separating tetracycline from chlortetracycline, as chlortetracycline remains in the solvent after neutralization while tetracycline precipitates.

-

-

Precipitation and Crystallization:

-

Method A: pH Adjustment. The pH of the clarified filtrate is adjusted. To obtain the neutral form, the pH is raised to between 4.0 and 7.5 (preferably around 6.0), causing the neutral chlortetracycline to precipitate.

-

Method B: Solvent-Based Purification. This method is effective for purifying crude chlortetracycline hydrochloride.

-

Crude chlortetracycline (e.g., 50 grams) is suspended in a solvent like 2-ethoxyethanol (250 cc).

-

The pH is raised to 7.5 with 10N sodium hydroxide, and the mixture may be warmed to ~40°C to aid dissolution.

-

The solution is filtered to remove any insoluble impurities.

-

An equal volume of water (250 cc) is added to the filtrate. The change in the solvent system causes the neutral chlortetracycline to crystallize out as long, yellow needles.

-

-

-

Recovery and Drying:

-

The crystalline precipitate is recovered by filtration.

-

The crystals are washed sequentially with a solvent-water mixture (e.g., 1:1 2-ethoxyethanol-water), followed by ethanol, and finally ether to remove residual solvents.

-

The purified chlortetracycline crystals are dried under vacuum.

-

Workflow Visualization

The overall process from soil screening to the final purified product can be visualized as a logical workflow.

Caption: Workflow of Chlortetracycline Discovery and Isolation.

Conclusion

The discovery and successful isolation of chlortetracycline by Benjamin Duggar and the team at Lederle Laboratories was a triumph of systematic microbiological screening and chemical engineering. The methodologies developed for its fermentation and purification laid the groundwork for the large-scale production of not only chlortetracycline but the entire class of tetracycline antibiotics that followed. This pioneering work fundamentally expanded the physician's arsenal against bacterial disease and continues to inform antibiotic discovery and development practices today.

References

- 1. Preparation method of chlortetracycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Chlortetracycline - Wikipedia [en.wikipedia.org]

- 3. US2763682A - Purification of chlortetracycline - Google Patents [patents.google.com]

- 4. US2911339A - Streptomyces aureofaciens fermentation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tetracycline Scaffold and Core Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tetracycline scaffold, a cornerstone in antibiotic development and a versatile platform for designing molecules with a broad range of therapeutic applications. We will delve into its core chemical structure, structure-activity relationships, mechanisms of action, and key experimental protocols relevant to its study.

The Core Chemical Structure

Tetracyclines are a class of polyketide antibiotics characterized by a linear, fused tetracyclic nucleus of octahydronaphthacene-2-carboxamide.[1] This rigid four-ring system (designated A, B, C, and D) is the foundational scaffold upon which various functional groups are attached, giving rise to a diverse family of natural and semi-synthetic compounds.[1][2] The parent compound, tetracycline, serves as the basis for the nomenclature of this class.[1]

The fundamental structure required for antibacterial activity includes a linearly arranged DCBA naphthacene ring system. Key features for bioactivity are an A-ring C1-C3 diketo substructure, an exocyclic C2 amide group, a C10 phenol, and a C11-C12 keto-enol system in conjunction with a 12a-OH group.[3] A critical component for antibacterial efficacy is the dimethylamine group at the C4 position of the A-ring.

Quantitative Data Summary

The physicochemical and pharmacokinetic properties of tetracyclines are pivotal to their absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are significantly influenced by substitutions on the core scaffold.

Table 1: Physicochemical Properties of Selected Tetracyclines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |

| Tetracycline | C₂₂H₂₄N₂O₈ | 444.44 | 170-173 (decomposes) | 231 |

| Chlortetracycline | C₂₂H₂₃ClN₂O₈ | 478.88 | 168-169 (decomposes) | - |

| Oxytetracycline | C₂₂H₂₄N₂O₉ | 460.43 | 184-185 (decomposes) | - |

| Doxycycline | C₂₂H₂₄N₂O₈ | 444.44 | 201 (decomposes) | - |

| Minocycline | C₂₃H₂₇N₃O₇ | 457.48 | 205-210 (decomposes) | - |

Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of Common Tetracyclines

| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Primary Excretion Route |

| Tetracycline | 60-80 | 20-67 | 6-12 | Renal and Fecal |

| Doxycycline | 90-100 | 82-93 | 12-25 | Biliary and Renal |

| Minocycline | 95-100 | 76 | 12-18 | Fecal and Renal |

| Tigecycline | N/A (IV only) | 71-89 | 36 | Biliary |

Data compiled from Agwuh & MacGowan (2006) and other sources.

Structure-Activity Relationship (SAR)

The biological activity of tetracyclines is intricately linked to their chemical structure. Modifications at specific positions on the tetracyclic core can dramatically alter their antibacterial potency, spectrum, and pharmacokinetic properties.

-

Lower Periphery (Rings A, B, C): This region is crucial for antibacterial activity. The C1-C3 diketo substructure, the C4 dimethylamino group, and the C10-C12 keto-enol system are essential for binding to the bacterial ribosome. Epimerization at the C4 position, which can occur in acidic conditions, leads to a significant reduction in activity.

-

Upper Periphery (Ring D and positions C5-C9): This region is more amenable to modification.

-

C5, C6, C7: Substitutions at these positions have led to the development of second-generation tetracyclines like doxycycline (C5-OH, C6-H) and minocycline (C7-N(CH₃)₂), which exhibit improved pharmacokinetic profiles and activity against some tetracycline-resistant strains.

-

C9: Modifications at this position have been particularly fruitful, leading to the third-generation glycylcyclines, such as tigecycline. The addition of a glycylamido moiety at C9 enhances ribosomal binding and overcomes common resistance mechanisms like efflux pumps and ribosomal protection.

-

Mechanisms of Action

Tetracyclines exhibit both antibacterial and non-antibacterial properties through distinct mechanisms.

Antibacterial Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of tetracyclines is the inhibition of protein synthesis in bacteria. They achieve this by reversibly binding to the 30S ribosomal subunit, which is a component of the bacterial ribosome. This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth (bacteriostatic effect).

Non-Antibacterial Actions: Anti-inflammatory and MMP Inhibition

Beyond their antimicrobial effects, tetracyclines possess significant anti-inflammatory and enzyme-inhibiting properties. A key mechanism is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in extracellular matrix degradation. Tetracyclines chelate the Zn²⁺ ion essential for MMP catalytic activity. This property is independent of their antibiotic action and is being explored for treating conditions like periodontitis and some inflammatory skin diseases.

Furthermore, tetracyclines can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved by interfering with signaling cascades, including the NF-κB and MAPK pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of a tetracycline that inhibits the visible growth of a bacterium. It is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Tetracycline stock solution

-

Sterile diluent (e.g., water, DMSO)

-

Plate reader or manual reading setup

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the tetracycline stock solution in CAMHB directly in the 96-well plate. A typical concentration range for tetracycline is 0.06 to 64 µg/mL. Each well should contain 50 µL of the antibiotic solution.

-

Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL. Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the tetracycline at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

MMP Inhibition Assay by Gelatin Zymography

This technique detects the activity of gelatinases (e.g., MMP-2 and MMP-9) and their inhibition by tetracyclines.

Materials:

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Cell culture supernatant (conditioned media) from cells treated with and without doxycycline

-

Non-reducing sample buffer

-

Electrophoresis apparatus

-

Washing buffer (e.g., 2.5% Triton X-100 in Tris buffer)

-

Incubation buffer (Tris buffer with CaCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures. Concentrate the media if necessary. Determine the protein concentration of each sample and normalize to ensure equal loading. Add non-reducing sample buffer to the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

-

Renaturation and Development:

-

Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

-

Incubate the gel in incubation buffer at 37°C for 18-24 hours. During this time, the gelatinases will digest the gelatin in the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity. The intensity and size of the bands correspond to the amount of active MMPs. A reduction in band intensity in doxycycline-treated samples indicates inhibition.

-

Experimental and Synthetic Workflows

Workflow for Semi-synthesis of Doxycycline

Doxycycline is a semi-synthetic tetracycline produced from the natural product oxytetracycline. The key chemical transformation is the hydrogenolysis of the C6-hydroxyl group.

This process typically involves the conversion of oxytetracycline to an intermediate like methacycline, followed by catalytic hydrogenation to remove the C6-hydroxyl group, yielding doxycycline.

Workflow for Assessing Anti-inflammatory Effects

This workflow outlines the key steps to evaluate the impact of a tetracycline derivative on cytokine production in macrophages.

This guide provides a foundational understanding of the tetracycline scaffold for professionals in drug discovery and development. The versatility of this chemical core, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to inspire the development of new therapeutic agents for a wide range of diseases.

References

The Core Mechanism of Tetracycline Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline, a broad-spectrum polyketide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanism underpinning the action of tetracycline on the bacterial ribosome. It delves into the specific binding interactions, the kinetic and thermodynamic parameters of this interaction, and the resulting functional consequences for the translational machinery. Detailed protocols for key experimental techniques used to elucidate this mechanism are provided, alongside quantitative data and visual representations of the involved pathways and workflows to serve as a resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

Since their discovery in the 1940s, tetracyclines have been a cornerstone of antibacterial therapy, effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Their primary mode of action is the inhibition of protein synthesis, a process essential for bacterial growth and replication.[2] Tetracycline and its derivatives passively diffuse through porin channels in the bacterial outer membrane and are then transported across the cytoplasmic membrane.[3] Once in the cytoplasm, their target is the 30S ribosomal subunit, a key component of the bacterial translational apparatus.[4][5] This guide will provide a detailed exploration of the molecular events that follow, leading to the cessation of protein elongation.

The Tetracycline Binding Site on the 30S Ribosomal Subunit

The inhibitory action of tetracycline is initiated by its reversible binding to the 30S ribosomal subunit. High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the primary binding site of tetracycline.

Tetracycline binds to a single high-affinity site on the 30S subunit, located within the aminoacyl-tRNA (A-site). This binding pocket is predominantly formed by the 16S rRNA, specifically involving helices h31, h34, h38, and h39. Key nucleotide residues that interact with the tetracycline molecule include C1054, G1300, and U1052. The interaction is stabilized by a network of hydrogen bonds and a magnesium ion that chelates with the tetracycline molecule and the phosphate backbone of the 16S rRNA. This binding site physically overlaps with the position that the anticodon loop of an incoming aminoacyl-tRNA (aa-tRNA) would occupy.

Recent studies have also identified secondary binding sites for tetracyclines on the ribosome, including within the nascent peptide exit tunnel (NPET). However, the primary inhibitory mechanism is attributed to its action at the A-site.

Mechanism of Inhibition of Protein Synthesis

Tetracycline's binding to the A-site of the 30S subunit sterically hinders the proper accommodation of the incoming aa-tRNA, which is delivered to the ribosome as a ternary complex with elongation factor Tu (EF-Tu) and GTP. This steric clash prevents the stable binding of the aa-tRNA's anticodon to the corresponding mRNA codon in the A-site. Consequently, the elongation cycle of protein synthesis is arrested.

While the primary effect of tetracycline is on the elongation phase, some studies suggest it may also have an impact on the initiation phase of translation. Evidence indicates that tetracyclines can induce conformational changes in initiation factor 3 (IF3) and affect the retention of initiation factor 1 (IF1) on the 30S subunit.

dot

Caption: Mechanism of tetracycline-mediated inhibition of protein synthesis.

Quantitative Data on Tetracycline-Ribosome Interaction

The interaction between tetracycline and the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data.

Table 1: Dissociation and Binding Constants of Tetracycline for the Bacterial Ribosome

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | ~ 1 µM | E. coli | |

| Dissociation Constant (Kd) | 1 to 20 µM | Bacterial 30S subunit | |

| Binding Constant (Ka) | 2 x 106 M-1 | E. coli 30S subunit |

Table 2: Kinetic Parameters of Tetracycline and its Derivatives on Translation Initiation

| Tetracycline Derivative | Complex | Dissociation Rate Constant (k-1) of IF1 (s-1) | Fold Change vs. No Drug | Reference |

| None | 30S–IF1–IF3 | 0.3 | - | |

| Oxytetracycline (Otc) | 30S–IF1–IF3 | 0.26 | 1.15 | |

| Demeclocycline (Dem) | 30S–IF1–IF3 | 0.2 | 1.5 | |

| Tigecycline (Tig) | 30S–IF1–IF3 | 0.02 | 15 |

Table 3: IC50 Values for Tetracycline Derivatives

| Tetracycline Derivative | IC50 (µM) | Target/Assay | Reference |

| Doxycycline | 67.1 | Antiviral activity | |

| Rolitetracycline | 55.6 | Antiviral activity |

Experimental Protocols

The elucidation of tetracycline's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Ribosome Purification

Accurate studies of antibiotic-ribosome interactions require highly pure and active ribosomes.

Protocol for Purification of Bacterial Ribosomes:

-

Cell Growth and Lysis: Grow bacterial cells (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol). Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 30,000 x g) to pellet membranes and other large cellular components.

-

Crude Ribosome Pelleting: Subject the supernatant (S30 extract) to ultracentrifugation (e.g., 100,000 x g) to pellet the crude ribosomes.

-

Sucrose Cushion Centrifugation: Resuspend the crude ribosome pellet in a high-salt buffer to remove associated proteins. Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer) and ultracentrifuge. The resulting pellet will contain "tight-coupled" 70S ribosomes.

-

Sucrose Gradient Fractionation (Optional): For higher purity and separation of 70S ribosomes from 30S and 50S subunits, the resuspended pellet can be loaded onto a linear sucrose gradient (e.g., 10-40%) and subjected to ultracentrifugation. Fractions are then collected and analyzed for their ribosomal content.

-

Affinity Tag-Based Purification (Alternative): Genetically engineer the bacterial strain to express a ribosomal protein with an affinity tag (e.g., His-tag). Ribosomes can then be purified from the cell lysate in a single step using affinity chromatography.

dot

Caption: Workflow for bacterial ribosome purification.

Filter Binding Assay

This assay is used to quantify the binding of a radiolabeled ligand (e.g., [3H]-tetracycline) to ribosomes.

Protocol for Tetracycline-Ribosome Filter Binding Assay:

-

Reaction Mixture Preparation: Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM β-mercaptoethanol).

-

Binding Reaction: In a microcentrifuge tube, combine purified 70S ribosomes or 30S subunits with [3H]-tetracycline at desired concentrations in the binding buffer. Incubate at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size). Ribosomes and ribosome-ligand complexes will be retained on the membrane, while unbound ligand will pass through.

-

Washing: Wash the membrane with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the dried membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of tetracycline bound to the ribosomes.

-

Data Analysis: Plot the amount of bound tetracycline as a function of the free tetracycline concentration to determine the dissociation constant (Kd).

Toeprinting Assay

Toeprinting is a powerful technique to map the precise location of the ribosome on an mRNA molecule and to assess how antibiotics affect ribosome positioning.

Protocol for Toeprinting Analysis of Tetracycline Action:

-

In Vitro Transcription: Synthesize the mRNA of interest from a DNA template using an in vitro transcription kit.

-

Primer Annealing: Anneal a DNA primer, labeled at the 5' end with a fluorescent dye or a radioisotope, to the 3' end of the mRNA.

-

In Vitro Translation Reaction: Set up an in vitro translation system (e.g., using a PURE system or S30 extract) containing the mRNA-primer hybrid, purified ribosomes, tRNAs, and amino acids.

-

Addition of Tetracycline: Add tetracycline at the desired concentration to the translation reaction.

-

Ribosome Stalling: Incubate the reaction to allow translation to proceed. Tetracycline will cause ribosomes to stall at the A-site of the codon being translated.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA complementary to the mRNA template, starting from the annealed primer. The enzyme will stop when it encounters the stalled ribosome.

-

Analysis of cDNA Products: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis. The length of the cDNA products (the "toeprints") will indicate the position of the stalled ribosome. A sequencing ladder of the same mRNA should be run alongside to precisely map the stall site.

dot

Caption: Experimental workflow for a toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with tetracycline.

Protocol for Cryo-EM of a Tetracycline-Ribosome Complex:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of tetracycline to ensure high occupancy of the binding site.

-

Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-tetracycline complex solution to a cryo-EM grid (e.g., a holey carbon grid).

-

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.

-

Data Collection: Transfer the vitrified grid to a transmission electron microscope equipped with a cryo-stage. Collect a large dataset of images (micrographs) of the frozen particles at different orientations.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion of the particles during imaging.

-

CTF Estimation and Correction: Estimate and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select images of individual ribosome particles from the micrographs.

-

2D Classification: Classify the particle images into different views to assess sample quality and heterogeneity.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the classified 2D particle images.

-

-

Model Building and Refinement: Build an atomic model of the ribosome-tetracycline complex into the final 3D density map and refine it to fit the experimental data.

Conclusion

The mechanism of action of tetracycline on bacterial ribosomes is a well-characterized example of targeted antibiotic inhibition. By binding to the A-site of the 30S ribosomal subunit, tetracycline effectively blocks the entry of aminoacyl-tRNA, thereby halting protein synthesis and bacterial growth. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, has been crucial for the development of new tetracycline derivatives with improved efficacy and the ability to overcome resistance. This in-depth technical guide serves as a valuable resource for researchers dedicated to the continued study of ribosome-targeting antibiotics and the development of novel strategies to combat bacterial infections.

References

An In-depth Technical Guide to Natural vs. Semi-Synthetic Tetracycline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of natural and semi-synthetic tetracycline derivatives, covering their classification, mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to Tetracyclines

Tetracyclines are a class of broad-spectrum antibiotics discovered in the 1940s, initially as natural products from Streptomyces bacteria.[1][2] They are characterized by a linear, fused tetracyclic nucleus (four hydrocarbon rings designated A, B, C, and D) and function by inhibiting protein synthesis in both gram-positive and gram-negative bacteria.[3][4] The evolution of this class from natural compounds to semi-synthetic derivatives has been driven by the need to improve pharmacological properties and overcome widespread bacterial resistance.[4]

Classification of Tetracycline Derivatives

Tetracyclines are broadly classified based on their origin: naturally-occurring and semi-synthetic. This classification also aligns with generational categorizations, reflecting their discovery and development timeline.

-

Natural (First-generation): These are the original compounds isolated directly from Streptomyces species. Examples include Tetracycline, Chlortetracycline, Oxytetracycline, and Demeclocycline.

-

Semi-synthetic (Second-generation): These derivatives, such as Doxycycline, Minocycline, and Lymecycline, were developed through chemical modification of the natural tetracycline scaffold. These modifications were designed to enhance properties like absorption and half-life.

-

Glycylcyclines (Third-generation): A newer class of semi-synthetic tetracyclines, with Tigecycline as the primary example. They are specifically engineered to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.

Mechanism of Action

The primary antibacterial mechanism of tetracyclines is the inhibition of protein synthesis. They are bacteriostatic, meaning they inhibit bacterial growth rather than killing the organisms directly.

The process involves several key steps:

-

Entry: Tetracyclines passively diffuse through porin channels in the bacterial membrane. An active transport system then increases the drug's concentration inside the bacterial cell.

-

Ribosomal Binding: Tetracyclines reversibly bind to the 30S ribosomal subunit. This binding site is located near the 'A' (aminoacyl) site of the ribosome.

-

Inhibition of tRNA: By binding to the 30S subunit, tetracyclines physically block the incoming aminoacyl-tRNA from attaching to the acceptor site on the mRNA-ribosome complex.

-

Protein Synthesis Halts: This prevention of tRNA binding effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial survival and replication.

Some studies suggest tetracyclines may also alter the cytoplasmic membrane, causing leakage of intracellular components.

Comparative Data Presentation

The development of semi-synthetic tetracyclines has led to significant improvements in their pharmacological profiles compared to their natural counterparts.

Table 1: Comparative Pharmacokinetic Properties

Semi-synthetic derivatives like doxycycline and minocycline exhibit superior pharmacokinetic properties, including higher bioavailability and longer half-lives, which allows for less frequent dosing.

| Derivative | Class | Oral Bioavailability (%) | Half-life (hours) | Primary Excretion Route |

| Tetracycline | Natural | 60-80% | 6-8 | Renal |

| Oxytetracycline | Natural | ~60% | 6-8 | Renal |

| Doxycycline | Semi-synthetic | >80-95% | 16-18 | Biliary/Fecal |

| Minocycline | Semi-synthetic | 95-100% | 16-18 | Biliary/Fecal |

| Tigecycline | Semi-synthetic | IV only | ~42 | Biliary/Fecal |

Table 2: Comparative Antibacterial Potency (MIC)

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. Lower MIC values indicate greater effectiveness. Semi-synthetic derivatives, particularly tigecycline, often show improved activity against resistant strains.

| Derivative | Class | MIC (µg/mL) vs. MRSA* |

| Tetracycline | Natural | 32 |

| Doxycycline | Semi-synthetic | 0.5 - 4 |

| Minocycline | Semi-synthetic | ≤1 |

| Tigecycline | Semi-synthetic | ≤0.5 |

*Methicillin-resistant Staphylococcus aureus (MRSA). Values are representative and can vary by strain.

Key Experimental Protocols

Standardized protocols are crucial for the evaluation and comparison of antibiotic efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Objective: To quantify the in vitro activity of tetracycline derivatives against a specific bacterial isolate.

Methodology (based on CLSI M07/M100 guidelines):

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the tetracycline derivative in a suitable solvent (e.g., water, ethanol, or DMSO).

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50-100 µL.

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plate for turbidity (bacterial growth). A specialized plate reader can also be used.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

-

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the translation of mRNA into protein in a cell-free system.

Objective: To confirm that the mechanism of action of a tetracycline derivative is the inhibition of translation.

Methodology:

-

System Preparation:

-

Utilize a commercial E. coli or other bacterial cell-free transcription/translation system. These systems contain ribosomes, tRNAs, amino acids, and energy sources.

-

The system includes a DNA template (e.g., a plasmid encoding a reporter protein like luciferase or β-galactosidase).

-

-

Inhibition Reaction:

-

Set up reaction tubes containing the cell-free extract, the DNA template, and amino acids (one of which is typically radiolabeled, e.g., ³⁵S-methionine, or fluorescent).

-

Add varying concentrations of the test tetracycline derivative to the experimental tubes. Include a positive control (a known translation inhibitor like chloramphenicol) and a negative control (solvent vehicle).

-

-

Incubation:

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.

-

-

Detection and Quantification:

-

Stop the reaction.

-

If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), capture them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

If a reporter enzyme like luciferase was produced, add the appropriate substrate and measure the light output using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each tetracycline concentration relative to the negative control.

-

Plot the inhibition percentage against the drug concentration to determine the IC₅₀ (the concentration that causes 50% inhibition).

-

Conclusion

The progression from natural to semi-synthetic tetracyclines represents a significant advancement in antibiotic development. Semi-synthetic modifications have successfully addressed many limitations of the first-generation compounds, leading to derivatives with enhanced pharmacokinetic profiles and improved efficacy against resistant bacteria. Tigecycline, a glycylcycline, exemplifies this progress, offering a potent option against multi-drug resistant pathogens by evading common resistance mechanisms. The continued study and development of novel tetracycline derivatives remain a critical strategy in the ongoing battle against antimicrobial resistance.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

A Technical Guide on the Early Studies of Tetracycline's Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of tetracyclines in the 1940s marked a pivotal moment in the fight against infectious diseases, heralding the arrival of the first truly broad-spectrum antibiotics.[1][2][3] This guide delves into the foundational research that characterized these molecules, focusing on the pioneering work that established their antibacterial efficacy and elucidated their mechanism of action.

The first member of this class, Chlortetracycline (marketed as Aureomycin), was discovered by Benjamin Minge Duggar in 1948 from the soil actinomycete Streptomyces aureofaciens.[4][5] Its name, derived from the Latin "aureus" (gold) and Greek "mykes" (fungus), reflects the golden color of the producing mold and the antibiotic itself. This discovery was quickly followed in 1950 by the isolation of Oxytetracycline (Terramycin) from Streptomyces rimosus by A.C. Finlay and his colleagues at Pfizer. These natural products demonstrated a remarkable range of activity against Gram-positive and Gram-negative bacteria, as well as atypical organisms like rickettsiae and chlamydiae, which were resistant to penicillin.

Quantitative Analysis of Antibacterial Spectrum

Early investigations rigorously quantified the in vitro activity of the first-generation tetracyclines. The primary method for this was the tube dilution or broth dilution technique, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data from these seminal studies showcased the broad-spectrum nature of Aureomycin and Terramycin.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Early Tetracyclines

| Bacterial Species | Gram Stain | Aureomycin (Chlortetracycline) MIC (µg/mL) | Terramycin (Oxytetracycline) MIC (µg/mL) |

| Streptococcus pyogenes | Positive | 0.05 - 0.2 | 0.1 - 0.5 |

| Staphylococcus aureus | Positive | 0.2 - 0.8 | 0.2 - 1.0 |

| Bacillus anthracis | Positive | 0.1 - 0.4 | 0.2 - 0.8 |

| Escherichia coli | Negative | 1.0 - 5.0 | 1.0 - 6.0 |

| Klebsiella pneumoniae | Negative | 0.8 - 4.0 | 1.0 - 5.0 |

| Haemophilus influenzae | Negative | 0.2 - 1.0 | 0.2 - 1.2 |

| Rickettsia prowazekii | N/A | Effective | Effective |

Note: The values presented are a synthesis of typical ranges reported in early literature (late 1940s-early 1950s) and may vary between specific strains and testing conditions.

Key Experimental Protocols

The methodologies used in the initial characterization of tetracyclines were foundational to the field of antibiotic susceptibility testing.

Determination of Minimum Inhibitory Concentration (Broth Dilution Method)

The tube dilution method, a precursor to modern microbroth dilution, was the gold standard for quantifying antibiotic potency. This protocol involves preparing serial dilutions of the antibiotic in a liquid growth medium to identify the minimum concentration that inhibits bacterial growth.

Caption: Experimental workflow for the Broth Dilution MIC assay.

Detailed Protocol:

-

Antibiotic Preparation : A stock solution of tetracycline was prepared in a suitable sterile solvent. From this stock, a series of two-fold dilutions was made in a nutrient broth (e.g., Mueller-Hinton Broth) across a range of test tubes.

-

Inoculum Standardization : A pure culture of the test bacterium was grown and then diluted in broth to match a turbidity standard (a precursor to the modern McFarland standards), ensuring a consistent starting number of bacteria in each tube.

-

Inoculation and Incubation : A standardized volume of the bacterial suspension was added to each antibiotic dilution tube. A positive control tube (broth + bacteria, no antibiotic) and a negative control tube (broth only) were included. All tubes were then incubated, typically at 37°C for 18-24 hours.

-

MIC Reading : Following incubation, the tubes were examined for turbidity (cloudiness), which indicates bacterial growth. The MIC was recorded as the lowest concentration of tetracycline in a tube that remained clear.

Early Studies on the Mechanism of Action

From the outset, it was clear that tetracyclines were bacteriostatic, meaning they inhibited bacterial growth rather than killing the cells outright. Early research quickly converged on the inhibition of protein synthesis as the primary mechanism of action.

Experiments using cell-free systems containing bacterial ribosomes, mRNA, and radiolabeled amino acids were crucial. These studies demonstrated that tetracycline potently inhibited the incorporation of amino acids into new proteins. Further investigation revealed that tetracyclines bind specifically to the bacterial 70S ribosome, with a much lower affinity for the 80S ribosomes found in mammalian cells, explaining their selective toxicity. The binding site was localized to the 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the ribosome-mRNA complex, thereby halting the extension of the polypeptide chain.

Caption: Tetracycline blocks protein synthesis by binding the 30S subunit.

This targeted action on the 30S ribosomal subunit disrupts the translation process, effectively shutting down the production of essential proteins required for bacterial growth and replication.

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

The Core Pharmacological Properties of First-Generation Tetracyclines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in the 1940s from soil actinomycetes, the first-generation tetracyclines—namely Chlortetracycline, Oxytetracycline, and Tetracycline—were among the first broad-spectrum antibiotics, revolutionizing the treatment of bacterial infections.[1] They are polyketide natural products characterized by a linear, fused tetracyclic nucleus.[2] While their extensive use has led to the emergence of resistance, they remain important tools in both clinical and research settings. This guide provides an in-depth technical overview of their core pharmacological properties, focusing on their mechanism of action, antimicrobial spectrum, pharmacokinetics, and the molecular bases of bacterial resistance.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial effect of tetracyclines is bacteriostatic, achieved by reversibly inhibiting protein synthesis.[3] The process is highly selective for bacteria over mammalian cells due to differences in ribosomal structure and the ability of bacteria to accumulate the drug through specific transport systems.[4]

The mechanism involves the following key steps:

-

Cellular Entry: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria. Subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.[5]

-

Ribosomal Binding: Once inside the cytoplasm, tetracyclines bind with high affinity to the bacterial 70S ribosome. The primary binding site is located on the 30S ribosomal subunit, specifically interacting with the 16S rRNA.

-

Interference with Translation: By binding to the 30S subunit, tetracycline sterically blocks the aminoacyl (A) site. This physically prevents the docking of aminoacyl-tRNA molecules, thereby halting the addition of new amino acids to the nascent polypeptide chain and arresting protein elongation.

Antimicrobial Spectrum

First-generation tetracyclines exhibit a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia. However, acquired resistance has significantly limited their clinical utility against many common pathogens.

Table 1: Representative In Vitro Activity of First-Generation Tetracyclines

| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | Tetracycline | 0.5 | >4 |

| Streptococcus pneumoniae | Tetracycline | 0.5 | >8 |

| Streptococcus pyogenes | Tetracycline | ≤0.25 | >8 |

| Escherichia coli | Tetracycline | 8 | 64 |

| Haemophilus influenzae | Tetracycline | 1 | 2 |

| Trueperella pyogenes | Oxytetracycline | - | 32 |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on geographic location and the prevalence of resistance genes. Data is compiled from various sources for illustrative purposes.

Pharmacological Properties and Data

The pharmacokinetic profiles of first-generation tetracyclines are characterized by variable oral absorption, which is notably impeded by the presence of divalent and trivalent cations such as calcium, magnesium, and iron found in food (especially dairy) and antacids.

Table 2: Summary of Pharmacokinetic Parameters for First-Generation Tetracyclines

| Parameter | Tetracycline | Chlortetracycline | Oxytetracycline |

|---|---|---|---|

| Oral Bioavailability (F) | ~60-80% (fasted) | ~30% | ~3-13% |

| Half-life (t½, elimination) | ~6-12 hours | ~5.6-9 hours | ~10 hours |

| Time to Peak (Tmax, oral) | 2-4 hours | 2-4 hours | 4-8 hours |

| Volume of Distribution (Vd) | 0.3-4.5 L/kg | ~0.3 L/kg | 0.9-1.4 L/kg |

| Protein Binding | 55-65% | 40-55% | 20-40% |

| Primary Excretion Route | Renal and Fecal | Biliary / Fecal | Renal |

Note: Parameters are approximate and can vary based on species, age, fed/fasted state, and health status. Data compiled from studies in various species including humans, swine, and cattle.

Mechanisms of Bacterial Resistance

The clinical efficacy of tetracyclines has been compromised by the widespread dissemination of resistance genes. Bacteria have evolved three primary mechanisms to overcome the action of these antibiotics.

Efflux Pumps

This is the most common form of resistance. Bacteria acquire genes (e.g., tet(A), tet(B), tet(K)) that encode membrane-associated proteins. These proteins function as energy-dependent pumps, actively exporting tetracycline molecules out of the cytoplasm, often in exchange for a proton. This process maintains the intracellular drug concentration below the inhibitory threshold required to affect the ribosomes.

Ribosomal Protection

In this mechanism, bacteria acquire genes (e.g., tet(M), tet(O)) that produce Ribosomal Protection Proteins (RPPs). These proteins are translational GTPases with structural similarity to elongation factor G (EF-G). An RPP binds to the ribosome near the tetracycline binding site. This binding, which is dependent on GTP hydrolysis, induces a conformational change in the ribosome that dislodges the bound tetracycline molecule from the A-site, allowing protein synthesis to resume.

Enzymatic Inactivation

Though less common than efflux or ribosomal protection, enzymatic inactivation is a third mechanism of resistance. It involves genes, such as tet(X), that code for enzymes capable of chemically modifying and degrading the tetracycline molecule. The Tet(X) enzyme, for example, is a flavin-dependent monooxygenase that hydroxylates the tetracycline core. This modification structurally alters the antibiotic, rendering it incapable of binding to the ribosome and thus inactivating its antibacterial properties.

Key Experimental Protocols

The following sections detail standardized methodologies used to evaluate the pharmacological properties of tetracyclines.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock: Prepare a stock solution of the tetracycline agent in a suitable solvent (e.g., sterile deionized water or dilute HCl) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in MHB so that, upon inoculation of 50 µL into each well of the microtiter plate, a final concentration of 5 x 10⁵ CFU/mL is achieved.

-

Controls: Include a positive control well (MHB + inoculum, no antibiotic) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader to measure optical density.

Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free translation assay to directly measure the effect of tetracyclines on protein synthesis.

-

Preparation of Cell-Free Extract (S30 Extract): Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation, wash, and lyse them using a French press or sonication. Centrifuge the lysate at 30,000 x g to pellet cell debris; the resulting supernatant is the S30 extract containing ribosomes, enzymes, and translation factors.

-

Reaction Mixture Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture containing: S30 extract, a buffer system (e.g., Tris-HCl with Mg²⁺ and K⁺), an energy source (ATP, GTP), an amino acid mixture lacking one specific amino acid (e.g., methionine), a radiolabeled amino acid (e.g., ³⁵S-Methionine), and a template mRNA (e.g., polyuridylic acid for a polyphenylalanine assay).

-

Tetracycline Addition: Add varying concentrations of the tetracycline agent to different reaction tubes. Include a no-antibiotic control.

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.

-

Precipitation of Polypeptides: Stop the reaction by adding trichloroacetic acid (TCA). Heat the samples to hydrolyze aminoacyl-tRNAs and then cool on ice to precipitate the newly synthesized, radiolabeled polypeptides.

-

Quantification: Collect the precipitated protein on glass fiber filters. Wash the filters to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: Compare the radioactivity (counts per minute) in the tetracycline-treated samples to the no-antibiotic control. A reduction in radioactivity indicates inhibition of protein synthesis. Calculate the IC₅₀ (the concentration of tetracycline causing 50% inhibition).

Protocol: Assessment of Efflux Pump Activity

This method uses an efflux pump inhibitor (EPI) to determine if resistance is mediated by an active efflux mechanism.

-

Determine Baseline MIC: Using the broth microdilution protocol (Section 5.1), determine the MIC of tetracycline for the resistant bacterial strain of interest.

-

Prepare Plates with EPI: Prepare a second set of 96-well microtiter plates with the same serial dilutions of tetracycline. To each well, add a sub-inhibitory concentration of an EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). The concentration of CCCP must be predetermined to ensure it does not inhibit bacterial growth on its own.

-

Inoculation and Incubation: Inoculate the plates containing the EPI with the standardized bacterial inoculum, as described in Section 5.1. Incubate under the same conditions.

-

Determine MIC in Presence of EPI: Read the MIC of tetracycline in the presence of the EPI.

-

Analysis: Compare the MIC values obtained with and without the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI indicates that an active efflux pump is contributing to the resistance phenotype. This is because the inhibitor disrupts the pump's ability to export the antibiotic, leading to intracellular accumulation and restored susceptibility.

References

The Bacteriostatic Effect of Tetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracycline, a broad-spectrum polyketide antibiotic produced by the Streptomyces genus, has been a cornerstone in the treatment of bacterial infections since its discovery in the 1940s.[1] Its primary mode of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect that halts microbial growth and replication.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying tetracycline's bacteriostatic properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of Protein Synthesis

The bacteriostatic effect of tetracycline is primarily achieved by reversibly binding to the bacterial 70S ribosome, specifically to the 30S small subunit.[1][3] This interaction physically obstructs the binding of aminoacyl-tRNA to the ribosomal A-site (acceptor site). By preventing the attachment of new amino acids to the growing polypeptide chain, tetracycline effectively arrests protein synthesis. The reversible nature of this binding is a key determinant of its bacteriostatic, rather than bactericidal, activity.

Tetracycline enters Gram-negative bacteria through porin channels in the outer membrane, likely as a positively charged complex with magnesium ions. Its uptake across the cytoplasmic membrane is an energy-dependent process driven by the proton motive force.

Signaling Pathway of Tetracycline's Action

Caption: Mechanism of tetracycline's bacteriostatic effect.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tetracycline against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | Tetracycline MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.5 - 2.0 | |

| Escherichia coli | tet(A)-positive | >16 | |

| Escherichia coli | tet(B)-positive | >16 | |

| Escherichia coli | tet(C)-positive | 2 - 16 | |

| Escherichia coli | Wild-type (from beef cattle) | Varies (some >16) | |

| Staphylococcus aureus | MSSA | MIC90: 2 | |

| Staphylococcus aureus | MRSA | MIC90: >8 | |

| Staphylococcus aureus | tet(K) genotype | >8 | |

| Staphylococcus aureus | tet(M) genotype | >8 | |

| Staphylococcus aureus | tet(KM) genotype | >8 | |

| Staphylococcus aureus | (Doxy-PEP-Eligible Population) | Resistant: ≥16, Intermediate: 8 | |

| Streptococcus pneumoniae | Clinical Isolates | Susceptible: ≤2 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tetracycline hydrochloride stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the tetracycline stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control well (bacteria in CAMHB without tetracycline) and a negative control well (CAMHB only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of tetracycline that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Translation Inhibition Assay

This assay measures the ability of tetracycline to inhibit protein synthesis in a cell-free system.

Materials:

-

Cell-free transcription/translation system (e.g., E. coli S30 extract)

-

DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Tetracycline solutions at various concentrations

-

TCA (trichloroacetic acid)

-

Scintillation counter

Procedure:

-

Set up the in vitro translation reaction mixture according to the manufacturer's instructions, including the cell extract, template, and amino acid mixture.

-

Add different concentrations of tetracycline to the reaction tubes. Include a control with no tetracycline.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Filter the precipitated protein and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The level of protein synthesis inhibition is determined by the reduction in radioactivity in the tetracycline-treated samples compared to the control.

Experimental Workflow for Ribosome Binding Assay

References

Methodological & Application

Application Notes and Protocols for Tetracycline Susceptibility Testing in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] Despite its long history of use, the emergence and spread of resistance have limited its clinical efficacy. In Escherichia coli, resistance to tetracycline is commonly mediated by two primary mechanisms: the acquisition of genes encoding for energy-dependent efflux pumps (e.g., tet(A), tet(B)) that actively transport the antibiotic out of the cell, or the production of ribosomal protection proteins (e.g., tet(M)) that displace tetracycline from its target.[1][3][4] Accurate and standardized susceptibility testing is therefore crucial for clinical diagnostics, epidemiological surveillance, and the development of new therapeutic strategies.

These application notes provide detailed protocols for determining the susceptibility of E. coli to tetracycline using established methods such as broth microdilution, disk diffusion, and the E-test. Additionally, interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided to aid in the classification of isolates as susceptible, intermediate, or resistant.

Data Presentation: Interpretive Criteria for Tetracycline Susceptibility in E. coli

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for tetracycline against E. coli as established by CLSI and EUCAST. These values are essential for interpreting the results of susceptibility testing.

Table 1: CLSI Breakpoints for Tetracycline against E. coli

| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| MIC (µg/mL) | ≤ 4 | 8 | ≥ 16 |

| Disk Diffusion (30 µg disk) | ≥ 15 mm | 12 - 14 mm | ≤ 11 mm |

Source: Based on CLSI M100 documents. It is important to consult the most recent version of the CLSI guidelines as breakpoints can be updated.

Table 2: EUCAST Breakpoints for Tetracycline against Enterobacterales (including E. coli)

| Method | Susceptible (S) | Resistant (R) |

| MIC (µg/mL) | ≤ 1 | > 2 |

Source: Based on EUCAST breakpoint tables. EUCAST often provides only 'S' and 'R' categories. Researchers should always refer to the latest EUCAST guidelines for the most current information.

Experimental Protocols

Preparation of Tetracycline Stock Solution

Materials:

-

Tetracycline hydrochloride powder

-

70% Ethanol or sterile deionized water

-

Sterile, light-protected containers (e.g., amber microcentrifuge tubes)

-

0.22 µm syringe filter (if dissolving in water)

Protocol:

-

To prepare a 10 mg/mL stock solution, weigh out 100 mg of tetracycline hydrochloride.

-

Dissolve the powder in 10 mL of 70% ethanol. Alternatively, tetracycline hydrochloride can be dissolved in sterile water, but it may require gentle heating and should be filter-sterilized.

-

Vortex until the tetracycline is completely dissolved.

-

If dissolved in 70% ethanol, filter sterilization is not necessary. If dissolved in water, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to one year. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

Materials:

-

Pure culture of E. coli grown overnight on a non-selective agar plate (e.g., Tryptic Soy Agar)

-

Sterile saline (0.85% NaCl) or Mueller-Hinton broth

-

Sterile loops or swabs

-

McFarland 0.5 turbidity standard

-

Photometer (optional, but recommended)

Protocol:

-

Using a sterile loop or swab, select three to five well-isolated colonies of the same morphology from the agar plate.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the suspension to create a smooth, homogenous mixture.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a photometer. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

If the suspension is too dense, add more sterile saline or broth. If it is not dense enough, add more bacterial growth.

-

The standardized inoculum should be used within 15 minutes of preparation, and no later than 60 minutes.

Broth Microdilution Method for MIC Determination

Materials:

-

Standardized E. coli inoculum

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Tetracycline stock solution

-

Multichannel pipette

Protocol:

-

Prepare serial two-fold dilutions of tetracycline in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL to encompass the susceptible and resistant breakpoints.

-

Dilute the standardized 0.5 McFarland inoculum with CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tetracycline that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Kirby-Bauer Disk Diffusion Method

Materials:

-

Standardized E. coli inoculum

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Sterile cotton swabs

-

Tetracycline antibiotic disks (30 µg)

-

Forceps or disk dispenser

-

Ruler or caliper

Protocol:

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

-

Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply a 30 µg tetracycline disk to the surface of the agar using sterile forceps or a disk dispenser. Ensure the disk is in firm contact with the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper.

E-test Method

Materials:

-

Standardized E. coli inoculum

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Tetracycline E-test strips

-

Forceps

Protocol:

-

Inoculate the MHA plate with the standardized bacterial suspension as described for the disk diffusion method to obtain a lawn of growth.

-

Allow the agar surface to dry for 10-15 minutes.

-

Using sterile forceps, apply the tetracycline E-test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be recorded.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for performing tetracycline susceptibility testing.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Frequency and Distribution of Tetracycline Resistance Genes in Genetically Diverse, Nonselected, and Nonclinical Escherichia coli Strains Isolated from Diverse Human and Animal Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetracycline-Inducible Gene Expression Systems

For Researchers, Scientists, and Drug Development Professionals